molecular formula C18H21NO4 B2940153 N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide CAS No. 300825-97-2

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2940153
CAS No.: 300825-97-2
M. Wt: 315.369
InChI Key: YWXJTRMAQNMPCK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,3-dimethylphenyl group and three methoxy groups at the 3, 4, and 5 positions of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,3-dimethylaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of N-(2,3-dimethylphenyl)-3,4,5-trihydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3,4,5-trihydroxybenzamide
  • N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzoic acid
  • N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzylamine

Uniqueness

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-7-6-8-14(12(11)2)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXJTRMAQNMPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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